Lespeflorin B4

Description

Properties

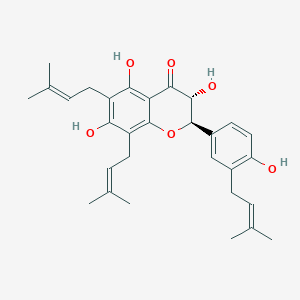

Molecular Formula |

C30H36O6 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H36O6/c1-16(2)7-10-19-15-20(11-14-23(19)31)29-28(35)27(34)24-26(33)21(12-8-17(3)4)25(32)22(30(24)36-29)13-9-18(5)6/h7-9,11,14-15,28-29,31-33,35H,10,12-13H2,1-6H3/t28-,29+/m0/s1 |

InChI Key |

HPUMCKZHBQPWBN-URLMMPGGSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)[C@@H]2[C@H](C(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2C(C(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)O)C |

Origin of Product |

United States |

Q & A

Q. What are the standard analytical techniques for confirming the purity and structural integrity of Lespeflorin B4 in synthetic chemistry research?

- Methodological Answer : Researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Elemental analysis is critical for verifying empirical formulas. Ensure characterization data align with literature values for known compounds, and provide full spectral details in supplementary materials for peer validation .

Q. How should researchers design initial experiments to isolate this compound from natural sources while minimizing degradation?

- Methodological Answer : Use cold extraction methods (e.g., methanol/water at 4°C) to preserve labile functional groups. Employ flash chromatography with polar solvents for preliminary separation, followed by lyophilization to avoid thermal degradation. Document solvent ratios, temperature, and time parameters rigorously to ensure reproducibility .

Q. What statistical considerations are essential when analyzing dose-response relationships of this compound in preliminary bioactivity assays?

- Methodological Answer : Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Include at least three independent replicates per concentration to account for biological variability. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for group comparisons, and report confidence intervals .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported binding affinities of this compound across different protein targets?

- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., buffer pH, temperature, and ionic strength). Validate binding via orthogonal methods (e.g., surface plasmon resonance [SPR] and isothermal titration calorimetry [ITC]). Cross-reference structural data (e.g., X-ray crystallography) to identify conformation-dependent interactions .

Q. What methodological approaches are recommended to resolve contradictions in reported bioactivity data of this compound across different in vitro models?

- Methodological Answer : Perform systematic sensitivity analyses to identify confounding variables (e.g., cell line-specific expression of transporters or metabolizing enzymes). Use knockout models or siRNA silencing to isolate target pathways. Meta-analyze existing data to identify trends obscured by experimental variability .

Q. How should researchers optimize the experimental design of pharmacokinetic studies for this compound to account for interspecies variability?

- Methodological Answer : Use allometric scaling to adjust dosages between species (e.g., murine vs. primate models). Incorporate radiolabeled analogs (e.g., ¹⁴C-Lespeflorin B4) for precise tracking of absorption and distribution. Validate assays using species-specific plasma protein binding coefficients .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in hepatic microsomal assays?

- Methodological Answer : Combine ultra-high-performance liquid chromatography (UHPLC) with high-resolution tandem MS (HR-MS/MS) to identify phase I/II metabolites. Use recombinant cytochrome P450 isoforms to map specific enzymatic contributions. Cross-validate findings with in silico docking simulations to predict metabolic hotspots .

Data Presentation and Reproducibility

Q. How should researchers structure supplementary materials to ensure reproducibility of this compound studies?

Q. What guidelines should be followed when reporting negative or inconclusive results in this compound research?

- Methodological Answer : Disclose all experimental parameters (e.g., solvent batches, equipment calibration dates) to contextualize outcomes. Use Bayesian statistical frameworks to quantify uncertainty. Publish in journals supporting "negative results" sections to mitigate publication bias .

Ethical and Interdisciplinary Considerations

Q. How can researchers ethically address potential conflicts between proprietary data and open-access requirements in collaborative studies on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.